molecular formula C21H23N3O3 B2457927 N1-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-N2-(1-phenylethyl)oxalamide CAS No. 941890-71-7

N1-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-N2-(1-phenylethyl)oxalamide

Cat. No.: B2457927
CAS No.: 941890-71-7
M. Wt: 365.433
InChI Key: JDUHUZZVQMSHOO-UHFFFAOYSA-N
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Description

N1-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-N2-(1-phenylethyl)oxalamide is a synthetic organic compound that belongs to the class of oxalamides. Oxalamides are known for their diverse applications in medicinal chemistry and materials science due to their unique structural properties. This compound features a pyrrolidinone ring, a phenyl group, and an oxalamide moiety, which contribute to its potential biological and chemical activities.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating diseases due to its structural similarity to bioactive molecules.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-N2-(1-phenylethyl)oxalamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrrolidinone Ring: This can be achieved through the reaction of an appropriate amine with a ketone or aldehyde under acidic or basic conditions.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation or alkylation reaction.

    Formation of the Oxalamide Moiety: The final step involves the reaction of the intermediate with oxalyl chloride or oxalic acid derivatives to form the oxalamide linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations.

Chemical Reactions Analysis

Types of Reactions

N1-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-N2-(1-phenylethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the phenyl or pyrrolidinone rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of N1-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-N2-(1-phenylethyl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidinone ring and phenyl group may facilitate binding to specific sites, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N1-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-N2-(1-phenylethyl)acetamide
  • N1-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-N2-(1-phenylethyl)urea

Uniqueness

N1-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-N2-(1-phenylethyl)oxalamide is unique due to its specific oxalamide linkage, which may confer distinct chemical and biological properties compared to similar compounds with different functional groups.

Properties

IUPAC Name

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N'-(1-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-14-10-11-17(13-18(14)24-12-6-9-19(24)25)23-21(27)20(26)22-15(2)16-7-4-3-5-8-16/h3-5,7-8,10-11,13,15H,6,9,12H2,1-2H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDUHUZZVQMSHOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NC(C)C2=CC=CC=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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